molecular formula C19H26N4O3S B2698522 6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689767-83-7

6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2698522
CAS No.: 689767-83-7
M. Wt: 390.5
InChI Key: TUJVHEXOVLTIBD-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and morpholine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes. The reaction temperature is usually maintained between 80-120°C, and the reaction time can vary from several hours to days, depending on the specific synthetic route.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is typically achieved through techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(morpholin-4-yl)-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific structural features, such as the presence of two morpholine groups and a sulfanylidene moiety

Properties

IUPAC Name

6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c24-18-16-14-15(22-8-12-26-13-9-22)2-3-17(16)20-19(27)23(18)5-1-4-21-6-10-25-11-7-21/h2-3,14H,1,4-13H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVHEXOVLTIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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